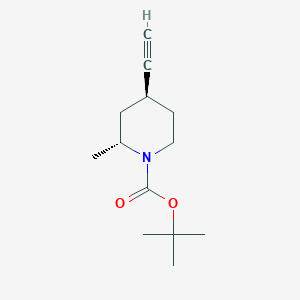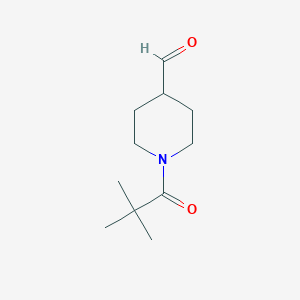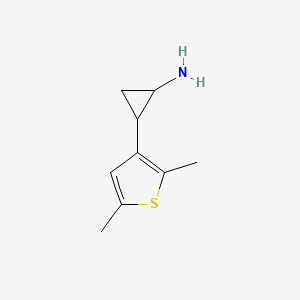![molecular formula C9H11BrN2 B15317165 [1-(4-Bromophenyl)cyclopropyl]hydrazine](/img/structure/B15317165.png)
[1-(4-Bromophenyl)cyclopropyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Bromophenyl)cyclopropyl]hydrazine: is an organic compound characterized by the presence of a bromophenyl group attached to a cyclopropyl ring, which is further connected to a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Bromophenyl)cyclopropyl]hydrazine typically involves the reaction of 4-bromobenzyl chloride with cyclopropylamine to form the intermediate [1-(4-Bromophenyl)cyclopropyl]amine. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: [1-(4-Bromophenyl)cyclopropyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as [1-(4-Bromophenyl)cyclopropyl]hydrazone.
Reduction: Reduced forms such as this compound hydrochloride.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(4-Bromophenyl)cyclopropyl]hydrazine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules that can be tested for antimicrobial, antiviral, or anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Researchers investigate its ability to interact with biological targets, aiming to develop new therapeutic agents.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its reactivity and structural features make it suitable for various industrial applications, including the production of polymers and coatings.
Mécanisme D'action
The mechanism of action of [1-(4-Bromophenyl)cyclopropyl]hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its overall biological effects. The cyclopropyl ring adds rigidity to the molecule, influencing its three-dimensional conformation and interaction with targets.
Comparaison Avec Des Composés Similaires
[1-(4-Chlorophenyl)cyclopropyl]hydrazine: Similar structure with a chlorine atom instead of bromine.
[1-(4-Fluorophenyl)cyclopropyl]hydrazine: Similar structure with a fluorine atom instead of bromine.
[1-(4-Methylphenyl)cyclopropyl]hydrazine: Similar structure with a methyl group instead of bromine.
Uniqueness: [1-(4-Bromophenyl)cyclopropyl]hydrazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, potentially leading to distinct biological effects compared to its analogs.
Propriétés
Formule moléculaire |
C9H11BrN2 |
|---|---|
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
[1-(4-bromophenyl)cyclopropyl]hydrazine |
InChI |
InChI=1S/C9H11BrN2/c10-8-3-1-7(2-4-8)9(12-11)5-6-9/h1-4,12H,5-6,11H2 |
Clé InChI |
NWSINQINKRQSFO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC=C(C=C2)Br)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic Acid](/img/structure/B15317088.png)





![4-[2-(3,4-Diethoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide](/img/structure/B15317135.png)


![sodium (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B15317152.png)


![2-[4-(Hydroxymethyl)phenoxy]propanenitrile](/img/structure/B15317162.png)

